molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No.: B058004
CAS No.: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Description

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals.

Scientific Research Applications

  • Gas Chromatography Analysis : Isopropyl isocyanate can be quantitatively analyzed using gas chromatography, as demonstrated by Feng (2003), who used polyethylene glycol 20000 as stationary liquid and butyl acetate as an internal standard. This method showed a standard deviation of 0.10% and an average rate of recovery of 100.3% (C. Feng, 2003).

  • Molecular Structure Studies : Cradock et al. (1986) conducted an electron diffraction investigation of this compound and isopropyl isothiocyanate in the gas phase to determine their molecular structures. This study found that both molecules have a single conformer at room temperature (Stephen Cradock et al., 1986).

  • Skin Exposure Concerns : Bello et al. (2006) highlighted the risks associated with skin exposure to isocyanates, including this compound. Their review emphasized the importance of preventing such exposures in occupational and consumer settings (D. Bello et al., 2006).

  • Substitutes for Arylsulfonyl and Heteroaryl Isocyanates : Sa̧czewski et al. (2006) investigated dimethylaminopyridinium carbamoylides as safer and non-hazardous substitutes for arylsulfonyl isocyanates. Their findings suggest potential uses in the production of arylsulfonyl carbamates and ureas (F. Sa̧czewski et al., 2006).

  • Airborne Isocyanate Determination : Henneken et al. (2006) discussed methods for the determination of airborne isocyanates, including this compound. Their review covered various sampling strategies and detection principles (H. Henneken et al., 2006).

  • Isocyanates in Lung Disease : Kennedy and Brown (1992) explored the molecular mechanisms linking isocyanates to respiratory diseases. They aimed to bridge the gap from clinical symptoms to molecular reactivity (A. Kennedy & W. Brown, 1992).

  • Cellulose-Based Composites : Gironès et al. (2007) studied blocked isocyanates as coupling agents for cellulose-based composites. They investigated the reactivity of different urethanes with natural cellulose fibers during composite preparation (J. Gironès et al., 2007).

  • Polymer Synthesis Applications : Pan and Lau (2001) reviewed the use of isocyanation in the synthesis of various polymers, highlighting the reactivity of isocyanate with compounds containing active protons (Jiang-qing Pan & W. Lau, 2001).

Mechanism of Action

Target of Action

Isopropyl isocyanate primarily targets nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound reacts with amino groups in proteins, leading to the formation of urea derivatives. This interaction can alter protein function and structure, impacting various cellular processes .

) reacts with nucleophiles like amines, hydroxyls, and thiols. This reaction forms stable carbamate or urea linkages, modifying the target molecules. .

Biochemical Pathways

The biochemical pathways affected by this compound include those involving protein synthesis and degradation. By modifying proteins, the compound can interfere with the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins. Additionally, it can affect signaling pathways that rely on specific protein interactions, potentially disrupting cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed through inhalation or dermal exposure. It is distributed throughout the body, with a preference for tissues rich in nucleophilic sites. Metabolism primarily occurs in the liver, where it is converted to less reactive metabolites. Excretion is mainly via urine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. Higher temperatures can increase the reactivity of the compound, while extreme pH levels can affect its stability. The presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy.

: Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and … : Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and …

Safety and Hazards

Isopropyl isocyanate is highly flammable and very toxic by ingestion and inhalation . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention . To address sustainability concerns, there is a need to develop green PUs with properties and performance comparable to fossil-based ones .

Properties

IUPAC Name

2-isocyanatopropane
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InChI

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3
Source PubChem
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InChI Key

GSLTVFIVJMCNBH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)N=C=O
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Molecular Formula

C4H7NO
Record name ISOPROPYL ISOCYANATE
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DSSTOX Substance ID

DTXSID3061976
Record name Propane, 2-isocyanato-
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Molecular Weight

85.10 g/mol
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Physical Description

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO]
Record name ISOPROPYL ISOCYANATE
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Record name Isopropyl isocyanate
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CAS No.

1795-48-8
Record name ISOPROPYL ISOCYANATE
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Record name Isopropyl isocyanate
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Record name Propane, 2-isocyanato-
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Record name Isopropyl isocyanate
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Record name Propane, 2-isocyanato-
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl isocyanate
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Isopropyl isocyanate
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Isopropyl isocyanate
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Isopropyl isocyanate
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Isopropyl isocyanate
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Isopropyl isocyanate
Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for isopropyl isocyanate?

A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol. Spectroscopic studies, including microwave, infrared, and Raman spectroscopy, have been conducted to elucidate its structure and vibrational assignments. [] Notably, electron diffraction investigations have provided insights into the molecular structures of this compound and its sulfur analog, isopropyl isothiocyanate. []

Q2: Can you describe a novel method for synthesizing this compound?

A2: One efficient method involves a two-step process starting with readily available phenols. [] First, the phenol is reacted with this compound to form an O-aryl N-isopropylcarbamate. This intermediate then undergoes directed ortho-lithiation followed by a reaction with a formylating agent to yield the desired salicylaldehyde. This approach offers a straightforward route to these valuable compounds.

Q3: How is gas chromatography employed in the analysis of this compound?

A3: Gas chromatography, utilizing a hydrogen flame ionization detector and a polyethylene glycol 20000 stationary phase, allows for the quantitative analysis of this compound. Butyl acetate serves as an effective internal standard in this method. [] This technique enables accurate determination of this compound content, demonstrating its applicability in analytical chemistry.

Q4: What are the potential applications of this compound in material science?

A4: this compound serves as a valuable precursor in the synthesis of hafnium carbamates, specifically tetrakis-N,O-dialkylcarbamato hafnium(IV). [] These hafnium compounds exhibit favorable thermal properties, making them promising candidates for the low-temperature growth of hafnium dioxide (HfO2) thin films using techniques like metal-organic chemical vapor deposition (MOCVD).

Q5: How does the structure of this compound relate to its reactivity with metal ions?

A5: Studies employing Fourier transform ion cyclotron resonance (FTICR) mass spectrometry have investigated the gas-phase reactions of this compound with metal ions ranging from Ti+ to Zn+. [] While Cr+ to Zn+ primarily induce the loss of propene and HNCO, mimicking simple pyrolysis, Ti+ and V+ lead to combined decarbonylation/demethanation, forming acetonitrile complexes. This selectivity arises from the high binding energies of Ti+ and V+ to the intermediate nitrenes formed during the reaction, highlighting the influence of metal-ligand interactions on reaction outcomes.

Q6: Has this compound been explored in the context of CO2 capture and utilization?

A6: Yes, this compound is among the fine chemicals identified as a potential product from utilizing captured CO2 as a feedstock. [] While this approach holds promise for reducing CO2 emissions and reliance on fossil fuels, further research and development are necessary to assess its economic viability and environmental impact fully.

Q7: What is the reaction mechanism of this compound with hydroxyl radicals in the atmosphere?

A7: The gas-phase reaction of this compound with hydroxyl radicals proceeds with a slight negative temperature dependence, indicating a barrierless hydrogen atom transfer process. [] This reaction has been studied both experimentally and computationally. Multilevel ab initio calculations suggest that hydrogen-bonded complexes between this compound and OH radicals form in the reaction pathway. This reaction is important for understanding the atmospheric fate and lifetime of this compound.

Q8: Are there examples of this compound's use in organic synthesis?

A8: this compound finds utility in various organic transformations:

    Q9: How does this compound contribute to the synthesis of diphenylmethane diisocyanate compositions?

    A9: this compound is a key component in the formulation of novel diphenylmethane diisocyanate compositions. These compositions, characterized by high stability, incorporate this compound alongside diphenylmethane diisocyanate and other components like uretonimine-containing derivatives. [] The presence of this compound contributes to the unique properties and applications of these compositions, highlighting its significance in polymer chemistry.

    Q10: What are the applications of this compound in peptide chemistry?

    A10: this compound plays a crucial role in modifying peptides for analytical and synthetic purposes:

      Q11: Are there any studies on the thermal behavior of compounds containing this compound?

      A11: While direct studies on this compound's thermal behavior are limited within the provided research, investigations on related compounds like metoprolol tartrate, which contain similar functional groups, offer insights into potential thermal degradation pathways. [] Understanding such behavior is essential for safe handling and processing of this compound and its derivatives.

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